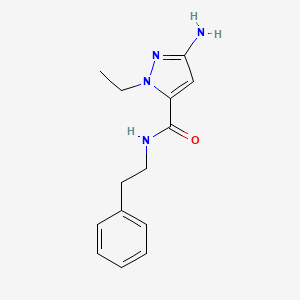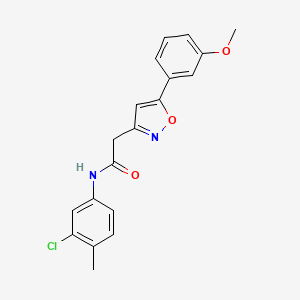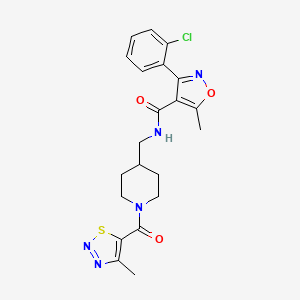![molecular formula C26H22N4O3 B2432073 N-[6-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide CAS No. 1251702-97-2](/img/no-structure.png)
N-[6-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Application
The compound is explored for its application in photodynamic therapy, particularly in the treatment of cancer. Research has shown that zinc phthalocyanine derivatives, substituted with benzenesulfonamide derivative groups containing Schiff base, exhibit promising properties as photosensitizers. These derivatives demonstrate high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition
Another significant area of application for this compound is in enzyme inhibition. Novel Schiff bases of sulfonamides have been synthesized and shown to act as inhibitors for several enzymes. These compounds, derived from sulfamethoxazole/sulfisoxazole and substituted salicylaldehyde, demonstrated inhibitory effects on enzymes like cholesterol esterase, tyrosinase, and α-amylase, with molecular docking studies indicating potential interactions with catalytic amino acid residues (Alyar et al., 2019).
Antitumor Activity
Compounds with the benzenesulfonamide motif have also been explored for their antitumor properties. Synthesis and biological evaluation of novel benzenesulfonamide derivatives have highlighted several chlorinated compounds exhibiting excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines. Further studies on these compounds have been undertaken to evaluate their potential interactions against key biological targets, indicating their relevance in cancer research and therapy (Fahim & Shalaby, 2019).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[6-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide involves the reaction of 3,5-dimethylaniline with phosgene to form 3,5-dimethylphenyl isocyanate, which is then reacted with 2-aminobenzothiazole-6-sulfonamide to form the final product.", "Starting Materials": [ "3,5-dimethylaniline", "Phosgene", "2-aminobenzothiazole-6-sulfonamide" ], "Reaction": [ "3,5-dimethylaniline is reacted with phosgene to form 3,5-dimethylphenyl isocyanate.", "2-aminobenzothiazole-6-sulfonamide is added to the reaction mixture and stirred at room temperature for several hours.", "The resulting mixture is then filtered and the solid product is washed with water and dried to obtain N-[6-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide." ] } | |
CAS-Nummer |
1251702-97-2 |
Molekularformel |
C26H22N4O3 |
Molekulargewicht |
438.487 |
IUPAC-Name |
2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H22N4O3/c1-16-3-5-17(6-4-16)14-28-25(31)18-7-12-23-21(13-18)24-22(15-27-23)26(32)30(29-24)19-8-10-20(33-2)11-9-19/h3-13,15,29H,14H2,1-2H3,(H,28,31) |
InChI-Schlüssel |
OWVOUKMDBMYPGG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-Methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2431990.png)

![N-(2-methoxyphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B2431994.png)
![1-(5-chloro-2-methoxyphenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B2431998.png)
methanone O-benzyloxime](/img/structure/B2432000.png)

![8-(2-Chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2432003.png)
![2-[(1-{5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2432004.png)


![{2-[(Pyrrolidine-1-sulfonyl)methyl]phenyl}methanamine hydrochloride](/img/structure/B2432008.png)
![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2432010.png)

